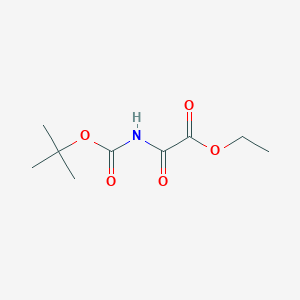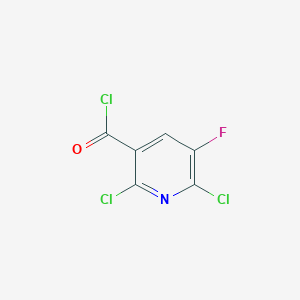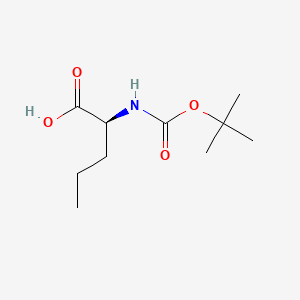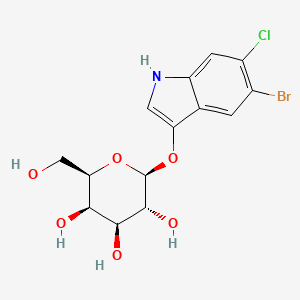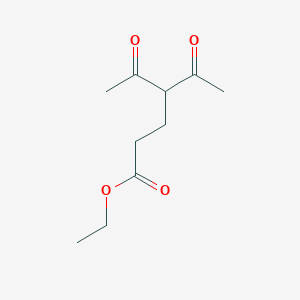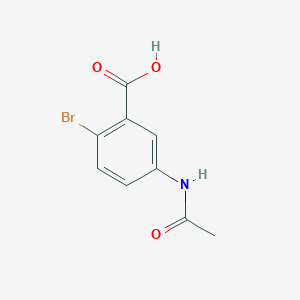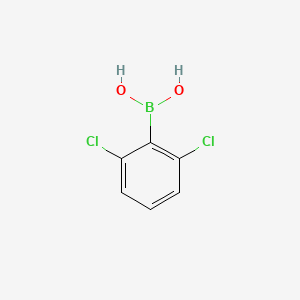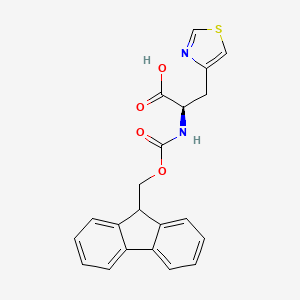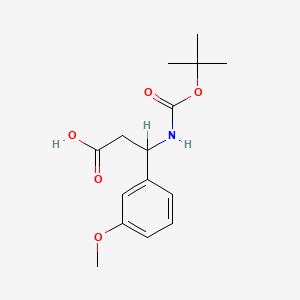
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid
Overview
Description
The compound "3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid" is a chemical of interest in the field of organic synthesis and peptide research. It is related to the tert-butoxycarbonyl (Boc) protected amino acids, which are commonly used in peptide synthesis to protect the amine group during the coupling reactions. The Boc group is known for its stability under acidic conditions and can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule.
Synthesis Analysis
The synthesis of related Boc-protected compounds has been demonstrated in the literature. For instance, the synthesis of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, which shares a similar Boc-protected amine functionality, was achieved with an 82% yield using N-tert.-butoxycarbonyl-( rho-hydroxy)benzhydrylamine treated with sodium iodoacetate under alkaline conditions . This compound was specifically designed to serve as a handle in solid-phase synthesis of peptide alpha-carboxamides, indicating the utility of such Boc-protected compounds in peptide synthesis.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes a tert-butoxycarbonyl group attached to the nitrogen of the amino acid. This protective group is crucial for the stability of the molecule during synthetic procedures. The presence of a methoxyphenyl group in the compound of interest suggests potential aromatic interactions and could influence the physical properties and reactivity of the molecule.
Chemical Reactions Analysis
Boc-protected amino acids are known to be stable under acidic conditions, which is essential for their use in peptide synthesis. The Boc group can be removed using trifluoroacetic acid (TFA) or hydrogen fluoride (HF) without significant loss of the compound, as demonstrated in the synthesis of pyroglutamylhistidylprolinamide, where the Boc-protected handle showed less than 1% loss after 10 hours in 50% TFA/dichloromethane and 92% cleavage upon treatment with HF:anisole . This indicates that the Boc group can be selectively removed when desired, allowing for the subsequent coupling of amino acids or other modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the protective group and the side chains present in the molecule. The tert-butoxycarbonyl group increases the steric bulk and provides chemical stability to the amine, while the methoxyphenyl group could affect the molecule's solubility and interaction with solvents. The stability of the Boc group under acidic conditions is a key property that allows for its widespread use in peptide synthesis . The specific physical properties such as melting point, solubility, and boiling point would depend on the exact structure of the compound and would need to be determined experimentally.
Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of neuroexcitants like ATPA, demonstrating its importance in producing enantiomerically pure derivatives for neurological research (Pajouhesh et al., 2000).
Organic Acid Analysis in Microbial Studies
In microbial studies, especially those involving thermophilic sulfur-dependent anaerobic archaeon, the compound has been used for analyzing organic acids. This application is crucial for understanding microbial metabolism in extreme environments (Rimbault et al., 1993).
Synthesis of Radiotracers
This compound plays a role in the synthesis of diaryliodonium precursors used for creating radiotracers in positron emission tomography (PET). This application is significant in medical imaging and diagnostic studies (Zhou Pan-hon, 2015).
Amino Acid Derivative Production
It is involved in the synthesis of enantiomerically pure 3‐Amino‐2‐methylenealkanoates. Such compounds have potential applications in medicinal chemistry and the development of pharmaceuticals (Martelli et al., 2011).
Catalytic Applications
The compound has been used in the N-tert-butoxycarbonylation of amines, showing its relevance in catalysis and chemical synthesis, particularly in creating protected amino acids for peptide synthesis (Heydari et al., 2007).
properties
IUPAC Name |
3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXONWHJJNOKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370377 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | |
CAS RN |
284493-53-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





